molecular formula C13H21N3O4S B5607373 N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide

N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B5607373
M. Wt: 315.39 g/mol
InChI Key: FGIFFMTVWMMHPS-VXGBXAGGSA-N
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Description

N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a furan ring, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the furan ring, and the attachment of the dimethylsulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvents are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan derivatives, while reduction of the pyrrolidine ring may produce different pyrrolidine derivatives.

Scientific Research Applications

N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, furan derivatives, and sulfonamide-containing compounds. Examples include:

  • N-[(3S,4R)-1-(methylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
  • N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(furan-2-yl)pyrrolidin-3-yl]acetamide

Uniqueness

N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide is unique due to the specific combination of functional groups and the stereochemistry of the molecule. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-9-5-6-13(20-9)11-7-16(21(18,19)15(3)4)8-12(11)14-10(2)17/h5-6,11-12H,7-8H2,1-4H3,(H,14,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIFFMTVWMMHPS-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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